3-Bromo-2-chloro-5-methylpyrazine
Overview
Description
3-Bromo-2-chloro-5-methylpyrazine is an organic compound with the molecular formula C5H4BrClN2 and a molecular weight of 207.46 g/mol . It is a pyrazine derivative characterized by the presence of bromine, chlorine, and methyl substituents on the pyrazine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromo-2-chloro-5-methylpyrazine can be achieved through several synthetic routes. One common method involves the reaction of 1-bromo-2-chlorobenzene with 3-methylpyridine under appropriate conditions and catalysts . The reaction typically proceeds as follows:
Reactants: 1-bromo-2-chlorobenzene and 3-methylpyridine.
Catalyst: A suitable catalyst such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100-150°C) for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as distillation, crystallization, or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrazine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
3-Bromo-2-chloro-5-methylpyrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound serves as an intermediate in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is utilized in the synthesis of pharmaceutical compounds with anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is employed in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-methylpyrazine depends on its specific application and the target molecule. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards specific biological targets. The exact pathways and molecular interactions involved are often studied through structure-activity relationship (SAR) analysis and computational modeling.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloro-3-methylpyrazine: This compound has a similar structure but with different positions of the bromine and chlorine atoms.
3-Bromo-2-chloro-6-methylpyrazine: Another isomer with the methyl group at a different position on the pyrazine ring.
Uniqueness
3-Bromo-2-chloro-5-methylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for versatile functionalization and derivatization, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
3-bromo-2-chloro-5-methylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c1-3-2-8-5(7)4(6)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIAGBFCCBWKPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856683 | |
Record name | 3-Bromo-2-chloro-5-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1359828-82-2 | |
Record name | Pyrazine, 3-bromo-2-chloro-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1359828-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-chloro-5-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BROMO-2-CHLORO-5-METHYLPYRAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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